Home > Products > Screening Compounds P109291 > 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione - 1798513-85-5

3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

Catalog Number: EVT-3103854
CAS Number: 1798513-85-5
Molecular Formula: C12H14N2O4S3
Molecular Weight: 346.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione derivatives

  • Compound Description: This group encompasses a series of derivatives where a 1,3-diphenyl-1H-pyrazole moiety is linked to the thiazolidine-2,4-dione core via a methylene bridge. [] These derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. []

Thiazolyl thiazolidine-2,4-dione derivatives (Va-f)

  • Compound Description: This series features a thiazole ring directly connected to the thiazolidine-2,4-dione core. [] These derivatives were synthesized and investigated for their antimicrobial activity against a panel of bacterial and fungal strains. []

(Z)-5-((1-(4-Chloro-2-(trifluoromethyl)benzyl)-1H-indazol-5-yl)methylene)-3-((3R,4R)-3-fluoro-1-methylpiperidin-4-yl)thiazolidine-2,4-dione (26)

  • Compound Description: This compound represents a more complex structure where the thiazolidine-2,4-dione core is substituted with a (3R,4R)-3-fluoro-1-methylpiperidin-4-yl group at the 3-position and linked to a 1-(4-chloro-2-(trifluoromethyl)benzyl)-1H-indazole moiety via a methylene bridge at the 5-position. [] This compound exhibits potent and selective inhibitory activity against estrogen-related receptor 1 (ERR1). []

5-substituted benzylidene-3-(2-(2-methyl-1H-benzimidazol-1-yl)-2-oxoethyl)-1,3-thiazolidine-2,4-dione Derivatives

  • Compound Description: This series of compounds incorporates a benzimidazole moiety connected to the thiazolidine-2,4-dione core through a 2-oxoethyl linker. [] These compounds were designed and screened for their antihyperglycemic activity. []

(Z)-5-((quinoxalin-3-yl)methylene)thiazolidine-2,4-dione (10a) and (Z)-5-((quinoxalin-3-yl)methylene)-2-thioxothiazolidin-one (10b)

  • Compound Description: These two compounds represent related structures with a quinoxaline ring linked to either a thiazolidine-2,4-dione core (10a) or a 2-thioxothiazolidin-one core (10b) via a methylene bridge. [] Both compounds exhibited noteworthy antimicrobial activity against various fungal and bacterial strains, including those resistant to existing drugs. []
Overview

3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidine-2,4-diones. This compound exhibits significant biological potential, particularly in the field of medicinal chemistry. The presence of both the thiazolidine and thiophene moieties contributes to its diverse pharmacological activities, making it a subject of interest for drug development and therapeutic applications.

Source

The compound is synthesized through various chemical reactions involving thiazolidine derivatives and thiophenes. Recent studies have focused on its synthesis, characterization, and evaluation of biological activities, particularly in relation to metabolic diseases and receptor interactions .

Classification

3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can be classified as:

  • Chemical Class: Thiazolidine derivatives
  • Functional Groups: Sulfonamide, thiazolidinedione
  • Potential Applications: Antidiabetic agents, anti-inflammatory agents, and modulators of peroxisome proliferator-activated receptors (PPARs).
Synthesis Analysis

Methods

The synthesis of 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves several key steps:

  1. Formation of Thiazolidine Intermediate: The initial step involves the reaction of 2-thiophene carbaldehyde with 2,4-thiazolidinedione in the presence of a catalytic amount of piperidine in a solvent like toluene .
  2. Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting the thiazolidine intermediate with thiophenesulfonyl chloride under appropriate conditions to form the desired sulfonamide derivative.
  3. Purification: The final compounds are purified using techniques such as thin-layer chromatography (TLC) and recrystallization from suitable solvents .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for structural confirmation.

Molecular Structure Analysis

Structure

The molecular structure of 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can be represented as follows:

C13H15N3O3S2\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}\text{S}_{2}

Data

The compound has a molecular weight of approximately 315.39 g/mol. Key structural features include:

  • A thiazolidine ring containing two carbonyl groups.
  • A piperidine ring substituted with a thiophenesulfonyl group.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for thiazolidines and sulfonamides, including:

  1. Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
  2. Hydrolysis: Under acidic or basic conditions, the carbonyl groups may undergo hydrolysis leading to corresponding acids or alcohols.
  3. Rearrangements: The compound may also undergo rearrangements under specific conditions, altering its pharmacological properties.

Technical Details

Kinetic studies and reaction mechanisms are often elucidated using computational chemistry methods to predict reactivity patterns and product distributions.

Mechanism of Action

Process

The mechanism of action for 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione primarily involves its interaction with PPARs, specifically PPAR-gamma. This receptor plays a crucial role in regulating glucose metabolism and lipid storage.

Data

Upon binding to PPAR-gamma, the compound modulates gene expression related to insulin sensitivity and adipocyte differentiation. This action suggests potential therapeutic applications in treating type 2 diabetes and metabolic syndrome .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting point data is not universally available but can be determined experimentally.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases which may lead to decomposition.

Relevant analyses include thermal stability studies and solubility tests which inform on its suitability for formulation into pharmaceutical preparations .

Applications

Scientific Uses

3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione has several potential applications:

  • Antidiabetic Agents: Due to its action on PPAR-gamma, it is being studied for its efficacy in managing blood glucose levels.
  • Anti-inflammatory Applications: The compound may exhibit anti-inflammatory properties making it useful in treating conditions characterized by chronic inflammation.
  • Research Tool: It serves as a valuable compound in pharmacological research for understanding receptor interactions and metabolic pathways .
Introduction to Thiazolidine-2,4-dione (TZD) Derivatives in Medicinal Chemistry

Historical Evolution of TZD Scaffolds in Drug Discovery

Thiazolidine-2,4-dione (TZD) emerged as a privileged scaffold in medicinal chemistry following the discovery of ciglitazone in the early 1980s as the first peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist [1] [10]. The core structure’s versatility enabled sequential development of derivatives like troglitazone (1988) and pioglitazone/rosiglitazone (1999), which revolutionized type 2 diabetes management by enhancing insulin sensitivity [9] [10]. Despite withdrawals due to hepatotoxicity (troglitazone) or cardiovascular risks (rosiglitazone), these molecules validated TZD’s bioactivity and spurred structural refinements. Post-2020 innovations focus on de-risked analogs such as lobeglitazone (2013) and novel hybrids targeting oncology and metabolic diseases, emphasizing improved safety profiles and multimodal actions [1] [9]. The evolution underscores TZD’s transition from antidiabetic agents to platforms for multitarget drug design.

Table 1: Evolution of Key TZD-Based Pharmaceuticals

CompoundYearPrimary IndicationStatusInnovation
Ciglitazone1982Type 2 DiabetesWithdrawn (Clinical trials)First PPAR-γ agonist
Troglitazone1988Type 2 DiabetesWithdrawn (Hepatotoxicity)Marketed TZD; redox modulation
Pioglitazone1999Type 2 DiabetesApproved (w/ warnings)Reduced liver toxicity
Lobeglitazone2013Type 2 DiabetesApproved (Korea)Partial PPAR-γ agonism
Rivoglitazone*2015†Type 2 DiabetesPhase III (Terminated)High-affinity PPAR-γ binding
Hybrid derivatives2020–2024Cancer/DiabetesPreclinicalHDAC/VEGFR-2/GLUT inhibition

†Development halted; *Representative next-gen candidate [1] [9] [10].*

Significance of Structural Hybridization in TZD-Based Therapeutics

Structural hybridization of TZD leverages its inherent metabolic plasticity to overcome limitations like off-target effects and restricted efficacy spectra. By conjugating the TZD core with pharmacophoric appendages (e.g., heterocycles, sulfonamides, benzothiazoles), hybrid molecules achieve synergistic target engagement [2] [8]. For instance:

  • Benzothiazole-TZD hybrids inhibit VEGFR-2 kinase, suppressing angiogenesis in solid tumors [2].
  • Pyrrole-TZD conjugates (e.g., 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione) enhance PPAR-γ binding and glucose uptake in hepatocytes [7].
  • N-substituted arylidene-TZDs exhibit antimicrobial activity against Staphylococcus aureus (MIC: 32.5–62.5 µg/mL) via bacterial enzyme inhibition [8].

Hybridization exploits TZD’s C-3/C-5 modifiability (Fig 1):

  • C-5 arylidene modifications enable Knoevenagel condensation for electron-withdrawing groups, boosting aldose reductase inhibition (e.g., IC₅₀: 0.445 μM) [1].
  • N-3 substitutions (e.g., piperidinyl, thiophenesulfonyl) alter steric and electronic profiles, optimizing target selectivity and ADME properties [7] [8]. This strategy diversifies therapeutic applications beyond diabetes to oncology and infectious diseases.

Table 2: Structural Hybridization Strategies in TZD Derivatives

Hybrid ComponentBiological TargetEnhanced ActivityKey Example
BenzothiazoleVEGFR-2Antiangiogenic (Cancer)VEGFR-2 IC₅₀: 0.82 μM [2]
PyrrolidinylPPAR-γ/GLUT4Insulin sensitization2.5-fold glucose uptake [7]
ThiophenesulfonylPPAR-γ/HDACAntiproliferative (Cancer)HDAC8 binding ΔG: −9.8 kcal/mol [9]
ArylideneAldose reductaseAntidiabetic complicationsIC₅₀: 0.445 μM [1]

Rationale for Targeting PPAR-γ and Multimodal Protein Interactions

TZD derivatives primarily exert effects via PPAR-γ agonism, regulating glucose metabolism and adipocyte differentiation. Activation induces adiponectin secretion, GLUT4 translocation, and hepatic gluconeogenesis suppression [5] [10]. However, advanced derivatives engage multimodal targets to address complex pathologies:

  • PPAR-γ-independent pathways: Derivatives inhibit aldose reductase (ALR2), blocking sorbitol accumulation in diabetic neuropathy [1].
  • Oncotherapeutic targets: 5-arylidene-TZDs suppress HDAC8 (epigenetic modulation) and VEGFR-2 (angiogenesis), inducing apoptosis in leukemia and solid tumors [9].
  • Antimicrobial mechanisms: Electronegative TZD substituents disrupt DNA gyrase and ergosterol synthesis in pathogens [8].

The compound 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione exemplifies multimodal design: Its thiophenesulfonyl group potentially enhances PPAR-γ binding via hydrophobic interactions, while the piperidine spacer may facilitate HDAC or kinase inhibition. Computational studies confirm TZD hybrids occupy allosteric sites in PPAR-γ with binding affinities (ΔG: −10.2 kcal/mol) rivaling rosiglitazone [5] [7].

Table 3: Multimodal Protein Targets of TZD Derivatives

Target ProteinBiological RoleTZD Derivative ActionTherapeutic Implication
PPAR-γGlucose/lipid metabolismAgonism; gene transcriptionInsulin sensitization [5]
Aldose reductasePolyol pathwayCompetitive inhibitionDiabetic complications [1]
HDAC8Epigenetic regulationZinc-chelating inhibitionCancer cell differentiation [9]
VEGFR-2AngiogenesisATP-competitive inhibitionMetastasis suppression [2]
DNA gyraseBacterial DNA replicationTopoisomerase inhibitionAntimicrobial activity [8]

Properties

CAS Number

1798513-85-5

Product Name

3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione

IUPAC Name

3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C12H14N2O4S3

Molecular Weight

346.43

InChI

InChI=1S/C12H14N2O4S3/c15-10-8-20-12(16)14(10)9-3-5-13(6-4-9)21(17,18)11-2-1-7-19-11/h1-2,7,9H,3-6,8H2

InChI Key

PKCYABSPEWVODB-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.